1-(2-Methylpyridin-3-yl)piperazine-2,3-dione
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-methylpyridin-3-yl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-8(3-2-4-11-7)13-6-5-12-9(14)10(13)15/h2-4H,5-6H2,1H3,(H,12,14) |
InChI Key |
NLPOOPJXDYGXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N2CCNC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione generally follows a strategy involving:
- Functionalization of piperazine derivatives with heteroaryl substituents (such as 2-methylpyridin-3-yl groups).
- Formation of the diketone moiety on the piperazine ring.
- Use of catalytic hydrogenation, nucleophilic substitution, and condensation reactions under controlled conditions.
Detailed Preparation Routes
Piperazine Derivative Formation via Reflux and Catalytic Hydrogenation
According to a Chinese patent (CN88100923A), piperazine derivatives substituted with heteroaryl groups can be prepared by refluxing 1-(2-pyrimidyl)piperazine in propyl carbinol with 3-chloroethyl nitrile to form an intermediate, which is then purified by crystallization with a yield of approximately 70%. This intermediate undergoes catalytic hydrogenation under pressure using a palladium/carbon catalyst to yield the target compound with high purity and yield (~95.6%).
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux in propyl carbinol | 16 hours reflux | 70 | Intermediate formation, crystallization required |
| Catalytic hydrogenation | Room temperature, Pd/C catalyst | 95.6 | High purity product, no further purification needed |
This method avoids the use of pyridine, which simplifies product isolation and is environmentally favorable. The reaction temperature remains below 100 °C, making it feasible for scale-up.
Multicomponent Reactions and Nucleophilic Aromatic Substitution
A related approach involves multicomponent reactions to build heterocyclic cores, followed by nucleophilic aromatic substitution to introduce the piperazine moiety. For example, the synthesis of imidazo[1,2-a]pyridine derivatives substituted with piperazine involves:
Data Tables and Characterization
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reflux with 3-chloroethyl nitrile + catalytic hydrogenation | Intermediate formation, hydrogenation with Pd/C | High yield (up to 95%), high purity, environmentally favorable | Requires long reflux time (16 h) |
| Multicomponent heterocyclic synthesis + nucleophilic substitution | Scaffold formation, formylation, methylation, substitution | Versatile for diverse derivatives | More complex, multiple steps |
| Reaction with diketone precursors in DCM + base | Mild conditions, simple workup | Moderate yield, straightforward | Limited to compatible diketone precursors |
Chemical Reactions Analysis
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketopiperazine derivatives, while reduction leads to various reduced piperazine products.
Scientific Research Applications
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is a complex heterocyclic compound featuring a piperazine ring substituted with a 2-methylpyridine group and two carbonyl functionalities. Its unique structure suggests several potential applications, particularly in pharmaceutical development. Empirical studies are required to establish its efficacy and mechanism of action.
Potential Applications
- Pharmaceutical Development The presence of both nitrogen and oxygen atoms in its framework contributes to its potential biological and chemical reactivity. Derivatives featuring piperazine rings have been associated with various pharmacological effects.
- Anti-tubercular Agents Derivatives of piperazine are being researched for their anti-tubercular activity against Mycobacterium tuberculosis . Several compounds have demonstrated significant activity and have been found to be nontoxic to human cells .
- Anticancer Activity Compounds containing dione have demonstrated antiviral, antimicrobial, and anticancer activities . Piperazine derivatives are being explored for targeted therapeutics against cancer . Several new 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized and evaluated for their anticancer activity, and most of them were found to have moderate-to-potent antiproliferative activities against Hela, A-549, and ECA-109 cancer cell lines in vitro .
- c-KIT Kinase Inhibition Pyrimidine derivatives are being developed to inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations that may arise in GIST (gastrointestinal stromal tumor) patients . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma, and are therefore attractive targets for therapy .
Reactivity and Synthesis
The chemical reactivity of this compound can be understood through various reactions typical of piperazine derivatives. Synthesis can be achieved through several methods.
Interaction Studies
Interaction studies would likely focus on its binding affinity and selectivity towards various biological targets. These studies typically involve assessing its interactions with proteins and other biomolecules to understand its mechanism of action and potential therapeutic effects.
Structural Analogues
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Pyridyl)piperazine | Contains a pyridine ring | Known for antidepressant properties |
| 1-(2-Thienyl)piperazine | Contains a thiophene ring | Exhibits distinct pharmacological profiles |
| 4-(4-Fluorophenyl)piperazine | Substituted with a fluorophenyl group | Used in various psychoactive drugs |
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine rings. These interactions can involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-2,3-dione Derivatives in Receptor Modulation
- PPDA and Derivatives (GluN2C/2D NMDA Receptor Antagonists): PPDA ((2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) and its analogs (UBP141, UBP145) are competitive antagonists of NMDA receptors containing GluN2C/2D subunits.
Pyrrolidine Bis-Diketopiperazines (Formylpeptide Receptor Ligands) :
Substituent stereochemistry and size critically influence activity. For example, replacing an S-isopropyl group (compound 1754-26, Ki < 100 nM for FPR1/FPR2) with S-butyl (1754-56) converts an antagonist to an FPR2 agonist. The 2-methylpyridinyl group in 1-(2-methylpyridin-3-yl)piperazine-2,3-dione may similarly modulate selectivity, though its smaller size compared to biphenyl or naphthyl groups () could favor interactions with less bulky binding pockets .
Impact of Dione Position and Substituents
- Piperazine-2,5-dione Derivatives: Piperazine-2,5-diones, such as 3-(aminomethyl)piperazine-2,5-dione (NMDA glycine site inhibitor, Ki ~ 1 µM ), demonstrate that dione positioning affects bioactivity. The 2,3-dione configuration in this compound may enhance rigidity or alter hydrogen-bonding patterns compared to 2,5-dione isomers .
Antimicrobial Piperazine-2,3-dione Derivatives :
Penicillins with piperazine-2,3-dione side chains (e.g., C(5)- or C(6)-substituted derivatives) show antibacterial activity, suggesting the dione moiety contributes to target engagement. However, this compound’s lack of a β-lactam ring likely limits direct antimicrobial effects .
Functional Group Replacements and Bioisosterism
- Carboxylate-to-Dione Replacements :
In free fatty acid receptor 1 (FFAR1) ligands, replacing carboxylates with piperazine-2,3-dione abolished activity, indicating poor bioisosteric compatibility in this context . This contrasts with NMDA receptor antagonists, where the dione structure is integral to binding .
Comparative Data Table
Key Research Findings
- Substituent Size and Selectivity: Bulky aromatic groups (e.g., naphthyl in FPR ligands) often reduce activity, while small aliphatic groups (e.g., isopropyl) enhance it.
- Synthetic Accessibility : Piperazine-2,3-diones are synthesized via oxidation of piperazines (e.g., mercury-EDTA-mediated dehydrogenation of 1-benzylpiperazines ), though the 2-methylpyridinyl substituent may require tailored coupling strategies.
Biological Activity
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is a heterocyclic compound characterized by a piperazine ring substituted with a 2-methylpyridine group and two adjacent carbonyl functionalities. This unique structure suggests potential biological activities, particularly in pharmacology. Understanding its biological activity involves examining its interactions with various biological targets and its effects on cellular processes.
Structural Characteristics
The compound's structure includes:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- 2-Methylpyridine Group : A pyridine derivative that may influence biological interactions.
- Dione Functionalities : Two carbonyl groups that enhance reactivity and potential binding to biological targets.
Biological Activity Overview
Research indicates that derivatives of piperazine, including this compound, exhibit a variety of biological activities:
- Anticancer Activity : Piperazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and affecting cell cycle dynamics.
- Antimicrobial Properties : Some piperazine derivatives demonstrate antibacterial and antifungal activities, suggesting potential therapeutic applications against infections.
- Neurological Effects : Certain compounds exhibit anticonvulsant and antidepressant properties.
Anticancer Activity
A study examining mitosis-targeting agents found that piperazine-based compounds could sensitize cancer cells to apoptosis. For instance, a derivative of piperazine was shown to induce mitotic arrest in colon cancer cells (HT29), leading to increased sensitivity to apoptotic ligands .
| Compound | Cancer Cell Line | Mechanism of Action | ED50 |
|---|---|---|---|
| AK301 | HT29 | Mitotic arrest | Not specified |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Research has indicated that piperazine derivatives possess significant antibacterial properties. For example, compounds similar to this compound were evaluated for their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged significantly, with some derivatives showing potent activity against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Neurological Effects
Piperazine derivatives have also been studied for their neurological effects, including potential antidepressant and anticonvulsant activities. These effects are often attributed to their ability to modulate neurotransmitter systems .
The mechanisms underlying the biological activity of this compound may involve:
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells.
- Cell Cycle Arrest : Affecting cell proliferation by halting the cell cycle at critical checkpoints.
- Targeting Specific Enzymes : Inhibiting key enzymes involved in tumor progression or microbial growth.
Q & A
Q. What are the common synthetic routes for 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Reductive alkylation of ethylenediamine with carbonyl compounds (e.g., 2-methylpyridine derivatives) using sodium cyanoborohydride to form intermediates.
- Step 2 : Reaction of intermediates with diethyl oxalate to cyclize into the piperazine-2,3-dione core. Key parameters include temperature (60–80°C for cyclization), solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios to maximize yield (reported up to 90% in optimized conditions) .
Q. How is structural confirmation of this compound achieved?
- NMR : -NMR shows characteristic methylene proton signals (δ 3.5–4.0 ppm for the piperazine ring) and pyridinyl aromatic protons (δ 7.2–8.5 ppm).
- IR : Strong absorption bands at 1650–1670 cm confirm the presence of two carbonyl groups .
- Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., [M+H] at m/z 248.2) .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography using silica gel and eluents like ethyl acetate/hexane (3:7) is standard. HPLC with reverse-phase C18 columns can further ensure >95% purity .
Advanced Research Questions
Q. How do substituents on the piperazine-2,3-dione core influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Anthelmintic Activity : Lipophilic substituents (e.g., benzyl or methyl groups) enhance activity by improving membrane permeability. For example, 1,4-bis(4-methylbenzyl) derivatives show 85–90% parasite mortality in vitro .
- Receptor Binding : Substitution at the pyridinyl group modulates selectivity for serotonin (5-HT) or dopamine receptors. Fluorinated analogs (e.g., 3-fluoropyridinyl) exhibit higher affinity for D2 receptors (Ki = 12 nM) .
| Substituent | Biological Activity (IC50/Ki) | Target |
|---|---|---|
| 2-Methylpyridin-3-yl | 85% parasite mortality | Fasciola hepatica |
| 3-Fluoropyridin-2-yl | Ki = 12 nM | Dopamine D2 receptor |
Q. What experimental and computational methods elucidate its receptor interaction mechanisms?
- Radioligand Binding Assays : Quantify affinity for neurotransmitter receptors (e.g., 5-HT3, D2) using -labeled ligands .
- Molecular Dynamics Simulations : Predict binding modes in receptor active sites (e.g., hydrophobic interactions with FPR2 receptor residues) .
Q. How do in vitro and in vivo models differ in evaluating its pharmacological potential?
- In Vitro : Enterobius vermicularis assays assess anthelmintic activity via paralysis metrics (EC50 = 0.8 µM) .
- In Vivo : Rodent models evaluate bioavailability and toxicity (e.g., LD50 > 500 mg/kg in mice) .
Q. What strategies resolve contradictions in activity data across studies?
- Dose-Response Curves : Replicate assays under standardized conditions (pH, temperature) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Methodological Recommendations
Key Spectral Data for Quality Control
- -NMR (CDCl3) : δ 2.5 (s, 3H, CH3), 3.4–3.8 (m, 4H, piperazine), 7.1–8.3 (m, pyridinyl protons) .
- HPLC Retention Time : 8.2 min (C18 column, acetonitrile/water 70:30) .
Computational Modeling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
